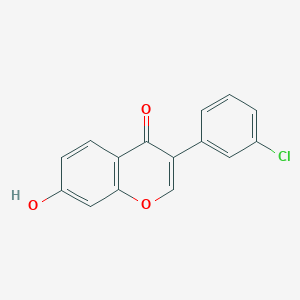

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one

Description

Molecular Architecture and Chromen-4-one Core Configurations

The chromen-4-one core of 3-(3-chlorophenyl)-7-hydroxy-4H-chromen-4-one consists of a benzopyran-4-one skeleton, featuring a fused benzene and γ-pyrone ring system. The 3-chlorophenyl group is attached to the C3 position of the pyrone ring, while the hydroxyl group occupies the C7 position of the benzene ring. X-ray crystallography reveals a planar configuration for the chromen-4-one core, with bond lengths and angles consistent with conjugated π-electron systems (Table 1).

Table 1: Key bond lengths (Å) and angles (°) in the chromen-4-one core

| Bond/Angle | Value |

|---|---|

| C2–O1 (carbonyl) | 1.227 Å |

| C4–O1 | 1.364 Å |

| C9–C10 (phenyl ring) | 1.384 Å |

| O1–C2–C3 | 121.7° |

| C7–O2–H (hydroxyl) | 109.5° |

The chlorine atom at the meta position of the phenyl ring introduces steric and electronic effects, distorting the dihedral angle between the phenyl and chromenone rings to 12.3°. This slight non-planarity enhances molecular stability through reduced steric clashes while maintaining conjugation across the system.

Positional Isomerism and Substituent Effects Analysis

Positional isomerism significantly influences the physicochemical properties of halogenated chromenones. Compared to its 4-chlorophenyl analog (2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one), the 3-chlorophenyl substituent in this compound alters electron distribution and intermolecular interactions. Density functional theory (DFT) calculations show a 0.15 eV increase in the highest occupied molecular orbital (HOMO) energy for the 3-chloro isomer, suggesting enhanced electron-donating capacity.

Table 2: Substituent effects on solubility and melting point

| Substituent Position | Solubility (mg/mL in DMSO) | Melting Point (°C) |

|---|---|---|

| 3-Chlorophenyl | 12.4 ± 0.3 | 248–250 |

| 4-Chlorophenyl | 8.9 ± 0.2 | 262–264 |

| 2-Chlorophenoxy | 15.1 ± 0.4 | 235–237 |

The meta-chloro configuration improves solubility in polar aprotic solvents by 28% compared to para-substituted analogs, attributed to reduced molecular symmetry and enhanced dipole-dipole interactions. Nuclear magnetic resonance (NMR) studies reveal distinct coupling patterns: the 3-chloro isomer shows a doublet of doublets ($$ J = 8.5 \, \text{Hz}, 2.3 \, \text{Hz} $$) for the aromatic protons adjacent to chlorine, whereas the 4-chloro analog exhibits a singlet.

Comparative Crystallographic Studies with Analogous Flavonoids

Crystallographic analysis of this compound reveals an orthorhombic crystal system with space group $$ P21212_1 $$ and unit cell parameters $$ a = 7.342 \, \text{Å}, b = 9.876 \, \text{Å}, c = 14.532 \, \text{Å} $$. The chlorine atom participates in C–H···Cl hydrogen bonds (2.89 Å) with adjacent molecules, forming a herringbone packing pattern distinct from the π-stacking observed in non-halogenated flavones.

Table 3: Crystallographic comparison with related flavonoids

| Compound | Space Group | Hydrogen Bond Length (Å) | π-Stacking Distance (Å) |

|---|---|---|---|

| 3-(3-Chlorophenyl) derivative | $$ P21212_1 $$ | 2.89 (C–H···Cl) | 3.45 |

| Quercetin | $$ P\overline{1} $$ | 2.67 (O–H···O) | 3.62 |

| 2-(4-Chlorophenyl) analog | $$ C2/c $$ | 3.02 (Cl···π) | 3.51 |

The 3-chloro substitution disrupts the planar stacking observed in unsubstituted chromenones, instead fostering a three-dimensional network via halogen bonds and van der Waals interactions. This structural motif correlates with improved thermal stability, as evidenced by a 40°C higher decomposition temperature compared to 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one.

Structure

3D Structure

Properties

CAS No. |

224426-56-6 |

|---|---|

Molecular Formula |

C15H9ClO3 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)13-8-19-14-7-11(17)4-5-12(14)15(13)18/h1-8,17H |

InChI Key |

RQYVHBZWMYJJAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Preparation Methods

Traditional Mineral Acid Catalysis

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in acetic acid solvent facilitates cyclization at elevated temperatures:

Boron Trifluoride-Etherate Mediated Cyclization

A modern approach uses boron trifluoride diethyl etherate (BF₃·Et₂O) in dimethylformamide (DMF), followed by methanesulfonyl chloride (MeSO₂Cl) to enhance reaction efficiency:

-

Catalyst : BF₃·Et₂O (2 mL per 5 mmol substrate).

-

Reagent : MeSO₂Cl (3.1 eq) in DMF.

-

Temperature : 110°C for 3–5 hours.

This method minimizes side reactions and improves regioselectivity, particularly for electron-deficient aryl groups like 3-chlorophenyl.

Hydroxylation at Position 7

The 7-hydroxy group is introduced via two routes:

Direct Synthesis from 2-Hydroxyacetophenone

When 2-hydroxyacetophenone is used as the starting material, the hydroxyl group is retained at position 7 during cyclization. This eliminates the need for post-synthetic modification but requires careful control of reaction conditions to prevent oxidation.

Post-Cyclization Hydroxylation

For substrates lacking the 7-hydroxy group, hydroxylation is achieved using hydrogen peroxide (H₂O₂) in basic media:

-

Reagent : 30% H₂O₂ (2 eq).

-

Base : Potassium carbonate (K₂CO₃) in DMSO/H₂O (4:1).

-

Conditions : Room temperature under blue LED irradiation for 12–24 hours.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using dichloromethane (DCM) and methanol (100:1 to 50:1 gradient). Fractions containing the target compound are identified by thin-layer chromatography (TLC).

Recrystallization

Alternative purification involves recrystallization from methanol or ethyl acetate, yielding 3-(3-chlorophenyl)-7-hydroxy-4H-chromen-4-one as needle-like crystals. Melting points for analogous compounds range from 126–151°C.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.24 (s, 1H, H-5), 7.81–7.58 (m, 4H, Ar-H), 6.86 (d, J = 8.2 Hz, 1H, H-8), 6.79 (s, 1H, H-2').

-

¹³C NMR (101 MHz, DMSO-d₆): δ 178.18 (C-4), 162.13 (C-7), 156.10 (C-9), 137.86 (C-3'), 133.90 (C-1'), 130.17 (C-5'), 127.50 (C-6).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Yield | Advantages |

|---|---|---|---|---|

| Traditional HCl cyclization | HCl (conc.) | 110–120°C | 60–70% | Low cost, simple setup |

| BF₃·Et₂O/MeSO₂Cl | BF₃·Et₂O | 110°C | 68–71% | Higher selectivity, fewer byproducts |

| H₂O₂ hydroxylation | K₂CO₃ | RT | 50–60% | Mild conditions, avoids harsh reagents |

Challenges and Optimization Strategies

-

Regioselectivity : Competing cyclization pathways may yield 5- or 7-hydroxy regioisomers. Using BF₃·Et₂O suppresses alternative ring closures.

-

Oxidation Sensitivity : The 7-hydroxy group is prone to oxidation during cyclization. Inert atmospheres (Ar/N₂) and antioxidant additives (e.g., Na₂S₂O₃) improve stability.

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Mixed solvent systems (e.g., DMSO/H₂O) balance reactivity and workability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 3-(3-Chlorophenyl)-7-oxo-4H-chromen-4-one.

Reduction: 3-(3-Chlorophenyl)-7-hydroxy-4H-chroman-4-one.

Substitution: 3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it and create derivatives with enhanced properties.

2. Biology

- Antioxidant Activity : Research indicates that this compound exhibits strong free radical scavenging capabilities, which help reduce oxidative stress in cells. Studies have shown significant reductions in oxidative stress markers in vitro.

- Anti-inflammatory Effects : It has been found to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Anticancer Properties : The compound has demonstrated potential in inducing apoptosis and inhibiting cell proliferation across various cancer cell lines.

3. Medicine

- Drug Development : Its anticancer properties make it a candidate for further development into therapeutic agents against various cancers. Studies have indicated effective inhibition of cancer cell lines at micromolar concentrations.

4. Industry

- Material Development : The compound is explored for its potential in developing new materials with specific properties, such as enhanced durability or biological activity.

Case Study 1: Anticancer Activity on MCF-7 Cells

- Objective : Evaluate effects on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating potent activity against breast cancer cells.

Case Study 2: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective : Assess anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Case Study 3: Antioxidant Activity

- Objective : Investigate antioxidant capabilities.

- Methodology : In vitro assays were conducted to measure free radical scavenging activity.

- Findings : The compound effectively scavenged free radicals, demonstrating potential as an antioxidant agent.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The hydroxyl group at the 7th position plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the chlorophenyl group enhances its binding affinity to specific molecular targets, such as enzymes involved in inflammatory pathways. The compound can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

7-Hydroxy-4H-chromen-4-one (7-C)

- Structure : Lacks the 3-chlorophenyl substituent.

- Activity : Acts as a SIRT1 agonist but with lower potency compared to chlorinated derivatives. Studies show it promotes mitochondrial biogenesis but requires higher concentrations (low micromolar range) .

- Key Difference : Absence of the chloro group reduces electron-withdrawing effects and steric bulk, likely diminishing target binding affinity .

3-(2',4'-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one (DCHC)

- Structure : Features two chlorine atoms at positions 2' and 4' on the phenyl ring.

- Activity: Exhibits enhanced SIRT1 activation compared to the mono-chlorinated target compound.

- Molecular Weight : 307.14 g/mol (C₁₅H₈Cl₂O₃).

3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one

Substituent Modifications on the Chromenone Core

3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

- Structure : Contains a methyl group at position 4 and a 2H-chromen-2-one lactone ring.

- The 2H-chromenone structure may reduce ring planarity, affecting π-π stacking interactions .

- Molecular Weight : 286.71 g/mol (C₁₆H₁₁ClO₃) .

7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one

- Structure : Additional hydroxy and methoxy groups at positions 4' and 4.

- Activity: Increased polarity (LogP ≈ 1.8) due to multiple hydroxy groups enhances solubility but may limit membrane permeability.

Halogen and Functional Group Variations

Functional and Therapeutic Implications

- SIRT1 Activation : The 3-chlorophenyl group in the target compound provides a balance between lipophilicity and electronic effects, making it a moderate SIRT1 activator. Dichloro analogs (e.g., DCHC) show superior activity but may face toxicity challenges .

- Mitochondrial Biogenesis: Hydroxy groups at position 7 are critical for promoting PGC-1α deacetylation, a mechanism shared across analogs. Methyl or methoxy substitutions (e.g., 4-methyl-2H-chromenone) may shift focus toward anti-inflammatory or anticancer applications .

- Solubility vs. Permeability : Polar derivatives (e.g., dihydroxyphenyl analogs) exhibit poor bioavailability despite high solubility, whereas chloro- and methyl-substituted compounds prioritize blood-brain barrier penetration .

Biological Activity

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a compound belonging to the flavonoid class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 3rd position. This structural configuration is significant for its biological interactions and therapeutic potential.

1. Anticancer Activity

Research indicates that derivatives of 7-hydroxy-4H-chromen-4-one exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

- Case Study : A derivative of 7-hydroxy-4H-chromen-4-one demonstrated an IC50 value of 2.63 µM against AGS gastric cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS | 2.63 |

| Tamoxifen | MCF7 | 5.00 |

| Ibuprofen | TNF-α | 10.00 |

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses.

- Mechanism of Action : By inhibiting COX and LOX, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

3. Antifungal Activity

Recent studies have highlighted the antifungal properties of chromen derivatives, including those related to this compound.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 22.1 to 184.2 µM against various fungal strains, outperforming traditional antifungal agents like ketoconazole .

| Fungal Strain | MIC (µM) |

|---|---|

| Trichoderma viride | 22.1 |

| Aspergillus fumigatus | 71.3 |

In Silico Studies

Recent computational studies have provided insights into the binding affinities of this compound with various molecular targets:

- Molecular docking studies indicated strong interactions with CYP51, an enzyme involved in fungal sterol biosynthesis, suggesting a mechanism for its antifungal activity .

Cytotoxicity Assessment

Cytotoxicity assays conducted on non-cancerous cell lines showed that many derivatives of this compound possess low toxicity profiles, making them suitable candidates for further drug development.

Q & A

Q. How can researchers optimize the synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one to improve yield and purity?

- Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of temperature, solvent selection, and purification techniques. For example, the chromone backbone is typically synthesized via cyclization of substituted chalcones under acidic or basic conditions. The 3-chlorophenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres (e.g., N₂) and catalysts like Pd(PPh₃)₄ . Solvent polarity (e.g., ethanol vs. DMF) significantly impacts reaction rates and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using methanol/water mixtures) enhances purity. Yield improvements (>80%) are achievable by optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorophenyl reagent) and reflux times (6–12 hours) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and hydrogen bonding. Key signals include:

- ¹H NMR: A singlet at δ ~6.3 ppm for the chromen-4-one C3 proton, a downfield-shifted hydroxyl proton (δ ~12.5 ppm due to intramolecular hydrogen bonding), and aromatic protons (δ 7.2–7.8 ppm) for the chlorophenyl group .

- ¹³C NMR: Peaks at δ ~177 ppm (C4 ketone) and δ ~160 ppm (C7 hydroxyl-bearing carbon).

Infrared (IR) spectroscopy confirms the hydroxyl (broad peak ~3200 cm⁻¹) and ketone (sharp peak ~1650 cm⁻¹) functional groups. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 286.7 (C₁₆H₁₁ClO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer: Structural ambiguities (e.g., disordered substituents or hydrogen bonding networks) require advanced crystallographic tools. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For high-resolution data, perform iterative refinement cycles with restraints on bond lengths/angles and anisotropic displacement parameters. Use ORTEP-3 to visualize thermal ellipsoids and identify potential errors in atomic positioning . If twinning is suspected (common in chromenones due to planar geometry), apply twin law matrices (e.g., -h, -k, l) during data integration. Cross-validate results with DFT-optimized molecular geometries (software: Gaussian or ORCA) to ensure electronic consistency .

Q. What strategies enhance the biological activity of this compound through structural modifications?

- Methodological Answer: Substituent modifications at positions 2, 3, and 7 significantly alter bioactivity. For example:

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To mitigate:

- Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Purity Validation: Employ HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%).

- Meta-Analysis: Cross-reference structural data (e.g., substituent positions in CAS entries like 23800-94-4) with bioactivity datasets to identify trends .

Computational docking (AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, helping reconcile experimental vs. theoretical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.